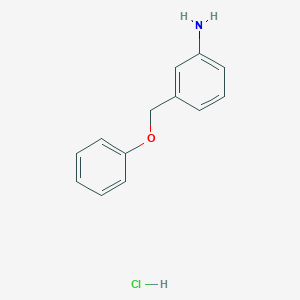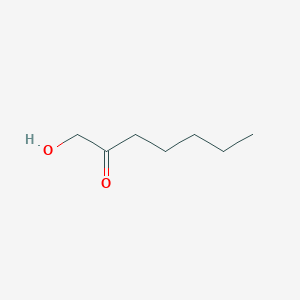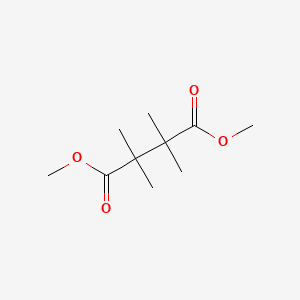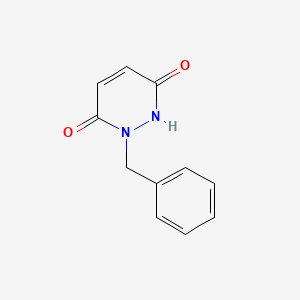
3-(Phenoxymethyl)aniline hydrochloride
Descripción general
Descripción
3-(Phenoxymethyl)aniline hydrochloride is an organic compound with the CAS Number: 17399-32-5 . It has a molecular weight of 235.71 . It is typically stored at room temperature and comes in a powder form . It has a wide range of applications in scientific experiments and industry.
Molecular Structure Analysis
The IUPAC Name of this compound is given as this compound . The InChI Code is 1S/C13H13NO.ClH/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13;/h1-9H,10,14H2;1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 235.71 . The compound is a salt with chloride (Cl) as the counterion .Mecanismo De Acción
The mechanism of action of 3-(Phenoxymethyl)aniline hydrochloride is not well understood. However, it has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to bind to receptors, such as the adenosine A1 receptor and the dopamine D2 receptor. The binding of this compound to these receptors may modulate their activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down acetylcholine. The inhibition of these enzymes may lead to an increase in acetylcholine levels, which may have neuroprotective effects. This compound has also been shown to bind to the adenosine A1 receptor and the dopamine D2 receptor. The binding of this compound to these receptors may modulate their activity, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Phenoxymethyl)aniline hydrochloride has several advantages for lab experiments. It is readily available, and it can be synthesized using various methods. It is also relatively inexpensive. However, this compound has some limitations for lab experiments. It has a low solubility in water, which may limit its use in aqueous solutions. It is also toxic, and precautions must be taken when handling it.
Direcciones Futuras
There are several future directions for the study of 3-(Phenoxymethyl)aniline hydrochloride. One direction is the development of new drugs based on this compound. This compound has been shown to have potential as an anti-cancer agent and an anti-inflammatory agent. Another direction is the study of the binding of this compound to receptors. The binding of this compound to receptors may have implications for the treatment of neurological disorders. Finally, the synthesis of new materials based on this compound is another future direction. This compound has been used as a building block for the synthesis of new materials, such as polymers and dendrimers. The development of new materials based on this compound may have applications in various fields, such as electronics and biomedicine.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It has been synthesized using various methods and has been used in the synthesis of new materials, the development of new drugs, and the study of biological systems. This compound has been shown to have several biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the study of this compound, including the development of new drugs, the study of the binding of this compound to receptors, and the synthesis of new materials based on this compound.
Aplicaciones Científicas De Investigación
3-(Phenoxymethyl)aniline hydrochloride has been used in various scientific research applications, including the synthesis of new materials, the development of new drugs, and the study of biological systems. This compound has been used as a building block for the synthesis of new materials, such as polymers and dendrimers. It has also been used as a starting material for the synthesis of new drugs, such as anti-cancer agents and anti-inflammatory agents. In addition, this compound has been used to study biological systems, such as the binding of ligands to receptors.
Safety and Hazards
The safety information for 3-(Phenoxymethyl)aniline hydrochloride indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-(phenoxymethyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13;/h1-9H,10,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAZNPAWGOJNRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938447 | |
| Record name | 3-(Phenoxymethyl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17399-32-5 | |
| Record name | NSC211768 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211768 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Phenoxymethyl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate](/img/structure/B3048483.png)
![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3048484.png)


